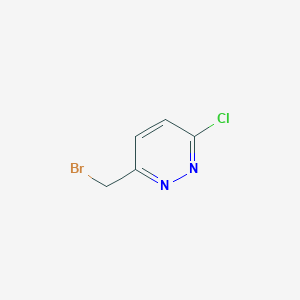

3-(Bromomethyl)-6-chloropyridazine

描述

Significance of Pyridazine (B1198779) Heterocycles in Organic Chemistry

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a unique position in organic chemistry. fiveable.me Its structure imparts distinct electronic properties, differentiating it from other diazines like pyrimidine (B1678525) and pyrazine. fiveable.mewikipedia.org The presence of the two adjacent nitrogen atoms results in a lower basicity compared to pyridine (B92270) due to the electron-withdrawing nature of the nitrogens. fiveable.me This electronic characteristic influences its reactivity, making it a versatile scaffold for various chemical transformations. fiveable.me Pyridazine and its derivatives are not only valuable intermediates in the synthesis of more complex fused heterocyclic systems but have also been identified as "privileged structures" in drug discovery, signifying their recurring presence in biologically active compounds. acs.org

Overview of Substituted Pyridazines in Academic Research

The pyridazine ring is a focal point of extensive academic research due to its wide-ranging biological activities and its utility as a synthetic building block. nih.govacs.org Researchers have explored the synthesis and functionalization of the pyridazine core to create libraries of compounds for various applications. liberty.edu The introduction of different substituents onto the pyridazine ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for molecular recognition and drug-target interactions. nih.gov For instance, substituted pyridazines have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. acs.orgclockss.orgrsc.org The synthesis of these derivatives often involves methods like inverse electron demand Diels-Alder reactions and palladium-catalyzed cross-coupling reactions, highlighting the adaptability of the pyridazine core to modern synthetic methodologies. rsc.orgorganic-chemistry.orgmdpi.com

| Substituted Pyridazine Type | Area of Research | Key Findings/Applications |

| Phenyl-substituted Pyridazines | Ligand Synthesis for Metal Complexes | Used to create Ru(II) complexes with specific optical and electrochemical properties. rsc.org |

| 3-Amino-6-aryl-pyridazines | Drug Discovery | Considered an interesting pharmacophore for targeting conditions like neurodegenerative diseases and inflammatory pain. acs.org |

| 3,6-Disubstituted Pyridazines | Anticancer Agents | Designed and synthesized as potential inhibitors of the JNK1 pathway. acs.org |

| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory Agents | Shown to exhibit dual inhibition of COX-1/COX-2 enzymes. rsc.org |

Contextualization of Halogenated Pyridazines within Heterocyclic Chemistry

Halogenated heterocycles, including halogenated pyridazines, are of paramount importance in synthetic chemistry. sigmaaldrich.com The halogen atoms, such as chlorine and bromine, serve as versatile handles for further molecular elaboration through a variety of reactions, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The electron-deficient nature of the pyridazine ring facilitates these transformations, particularly at positions C-3 and C-6, which are electronically activated by the adjacent nitrogen atoms. nih.gov The presence of a halogen on the pyridazine ring allows for the strategic introduction of a wide array of functional groups, thereby enabling the synthesis of diverse and complex molecular architectures. clockss.org For example, 3-chloro-6-substituted phenyl pyridazines are common intermediates in the synthesis of various biologically active compounds. acs.org

Research Landscape of Pyridazine Derivatives with Alkyl Halide Functionality

The introduction of an alkyl halide functionality, such as a bromomethyl group, onto a halogenated pyridazine ring creates a highly reactive and bifunctional building block. This dual reactivity, featuring a reactive C-X bond on the ring and another on the alkyl side chain, opens up numerous possibilities for sequential and site-selective chemical modifications. For instance, the chlorine atom on the pyridazine ring can undergo nucleophilic substitution, while the bromomethyl group can participate in reactions typical of alkyl halides, such as nucleophilic substitution or the formation of organometallic reagents. This multifunctionality makes compounds like 3-(bromomethyl)-6-chloropyridazine valuable precursors for synthesizing complex molecules, including those with applications in medicinal chemistry and materials science. Research in this area often focuses on leveraging this dual reactivity to construct novel heterocyclic systems and libraries of compounds for biological screening.

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXWGEMPRMESSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630370 | |

| Record name | 3-(Bromomethyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859161-48-1 | |

| Record name | 3-(Bromomethyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 6 Chloropyridazine

Strategic Approaches to Pyridazine (B1198779) Ring Construction with Halogen and Methyl Substituents

The formation of the pyridazine scaffold is a critical first step. Various methods have been developed, with inverse-electron-demand Diels-Alder reactions and ring closure methodologies being particularly prominent.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazine derivatives. nih.govnih.gov This type of cycloaddition typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.gov The reaction proceeds through a [4+2] cycloaddition, followed by the extrusion of a small molecule, like dinitrogen, to yield the dihydropyridazine, which then aromatizes to the pyridazine ring. nih.gov

This method offers a high degree of control over the substitution pattern of the resulting pyridazine. For instance, the reaction of a substituted tetrazine with an appropriate dienophile can directly introduce the necessary precursors for the chloro and methyl groups. The versatility of the IEDDA reaction makes it a favored strategy for accessing a wide range of functionalized pyridazines. nih.gov The reaction can be catalyzed by Lewis acids, which can enhance the reaction rate and selectivity. acs.org

A notable example involves the reaction of 3-bromotetrazine with silyl-enol-ethers, mediated by boron trifluoride etherate, to produce 3-bromo-pyridazines with excellent regioselectivity. uzh.ch This approach allows for the synthesis of 3,4-disubstituted pyridazines with precise control over the substituent placement. uzh.ch

Ring closure reactions provide another fundamental route to the pyridazine core. rsc.orgbris.ac.uk A common and classical approach involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine (B178648) or its derivatives. researchgate.net This method is widely used for the synthesis of a variety of pyridazine and phthalazine (B143731) structures. researchgate.net

For example, the synthesis of pyridazines bearing a ketone group can be achieved through an improved procedure involving the cyclization of appropriate precursors. nih.gov These methods often allow for the variation of substituents at different positions of the heterocyclic ring. nih.gov

Another innovative ring-closing metathesis (RCM) approach has been developed for the synthesis of substituted pyridazines. rsc.orgbris.ac.uk This methodology involves the formation of the heterocyclic ring through a metathesis reaction, followed by an elimination step to achieve the aromatic pyridazine system. rsc.orgbris.ac.uk While still a developing area, RCM presents a novel pathway to these important heterocyclic scaffolds.

Bromomethylation and Chlorination Procedures for Pyridazine Cores

Once the pyridazine ring with a methyl group is in hand, the next crucial steps involve the introduction of the chloro and bromomethyl functionalities.

The selective bromination of a methyl group attached to the pyridazine ring is a key transformation in the synthesis of 3-(bromomethyl)-6-chloropyridazine. This is typically achieved through radical halogenation, which favors substitution at the benzylic-like position of the methyl group.

The carbon-hydrogen bonds at a benzylic position (a carbon atom adjacent to an aromatic ring) are weaker than typical sp³ C-H bonds. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.org Consequently, these positions are particularly susceptible to radical halogenation. The reaction is typically initiated by light, heat, or a radical initiator. numberanalytics.com

The mechanism involves the formation of a halogen radical, which abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to form the benzylic halide and a new halogen radical, propagating the chain reaction. numberanalytics.com

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the selective bromination of allylic and benzylic positions. organic-chemistry.orgwikipedia.org It serves as a source of bromine radicals (Br•) under radical conditions. wikipedia.org The use of NBS is advantageous as it provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions such as electrophilic addition to any double bonds that might be present. libretexts.org

The reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out by refluxing a solution of the substrate and NBS in a nonpolar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under irradiation with light. wikipedia.org

Table 1: Common Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux |

| N-Bromosuccinimide (NBS) | Light (hν) | CCl₄ | Reflux |

| Bromine (Br₂) | Light (hν) | Nonpolar solvent | Room Temp or Heat |

The chlorination of the pyridazine ring, to introduce the 6-chloro substituent, can be achieved through various methods. Direct chlorination using reagents like N-chlorosuccinimide can be employed. clockss.org The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the pyridazine ring. mdpi.comorganic-chemistry.org Alternatively, the chloro group can be introduced at an earlier stage of the synthesis, for example, by using a starting material that already contains the chlorine atom, such as 3-amino-6-chloropyridazine (B20888). google.com

Introduction of Chlorine Substituents on the Pyridazine Ring

A critical step in the synthesis of the target compound is the introduction of a chlorine atom at the 6-position of the pyridazine core. This is typically achieved through one of two primary methodologies: the chlorination of an oxygenated pyridazine precursor or through halogen exchange reactions.

The conversion of oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into chlorine atoms is a fundamental and widely used transformation in pyridazine chemistry. Pyridazinones or dihydroxypyridazines often serve as readily available precursors for this chlorination step.

Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). For example, 3,6-dihydroxypyridazine can be converted to 3,6-dichloropyridazine (B152260) by heating with a strong chlorinating agent like phosphorus pentachloride. A patent describes a method for preparing 3,6-dichloropyridazine from 3,6-dihydroxypyridazine using PCl₅, with the subsequent removal of the resulting phosphorus oxychloride by reduced pressure evaporation youtube.com. Another approach involves using N-chlorosuccinimide (NCS) in a suitable solvent like ethanol, which offers a milder alternative for chlorination youtube.com.

The reaction mechanism typically involves the activation of the oxygen-containing group by the chlorinating agent, followed by a nucleophilic attack by the chloride ion to displace the activated group. For pyridazinones, the transformation involves the conversion of the amide-like structure into a chloro-substituted aromatic pyridazine ring. A similar transformation can be achieved using phosphorus oxybromide (POBr₃) to yield bromopyridazines from pyridazinones science.gov.

Table 1: Common Reagents for Chlorination of Oxygenated Pyridazines

| Chlorinating Agent | Precursor Type | Typical Conditions | Reference |

| Phosphorus Pentachloride (PCl₅) | Dihydroxypyridazine | Heating, e.g., to 125°C | youtube.com |

| Phosphorus Oxychloride (POCl₃) | Pyridazinone | Refluxing | science.gov |

| N-Chlorosuccinimide (NCS) | Dihydroxypyridazine | Heating in a solvent (e.g., ethanol) | youtube.com |

Halogen exchange reactions provide another strategic route for introducing a chlorine substituent onto the pyridazine ring, particularly when the corresponding bromo- or iodo-pyridazine is more accessible. These reactions, often referred to as Finkelstein or Finkelstein-type reactions, involve the substitution of one halogen for another wikipedia.org.

While classic Finkelstein reactions (e.g., converting alkyl bromides to iodides) are common, their application to aryl and heteroaryl halides can be more challenging and often requires metal catalysis wikipedia.orgnih.gov. For pyridazines, converting a bromo or iodo substituent to a chloro substituent typically involves reacting the halopyridazine with a chloride salt, such as cuprous chloride (CuCl) or sodium chloride (NaCl) wikipedia.orgacs.org. The reaction equilibrium is driven by factors such as the relative bond strengths and the precipitation of a metal halide salt wikipedia.orgnih.gov. For instance, the conversion of an aromatic bromide to a chloride can be achieved using a copper(I) chloride-pyridine complex acs.org. The use of catalysts, such as copper(I) iodide with diamine ligands or nickel bromide with phosphine (B1218219) ligands, can facilitate these "aromatic Finkelstein reactions" wikipedia.org.

This method is particularly useful for late-stage functionalization or when a specific halogen is required for subsequent reaction steps where reactivity differences between halogens (I > Br > Cl) are exploited frontiersin.org.

Precursors and Intermediate Compounds in the Synthesis of this compound

The direct precursor to this compound is 3-methyl-6-chloropyridazine . The final synthetic step is the selective bromination of the methyl group.

The synthesis of 3-methyl-6-chloropyridazine itself can start from simpler, acyclic precursors. A common route begins with ethyl levulinate, which undergoes cyclization with hydrazine (N₂H₄) to form 6-methyl-3(2H)-pyridazinone researchgate.net. This pyridazinone intermediate is then chlorinated, as described in section 2.2.2.1, using an agent like POCl₃ or PCl₅ to yield 3-chloro-6-methylpyridazine (B130396) researchgate.net.

Once 3-methyl-6-chloropyridazine is obtained, the crucial transformation to the final product is the bromination of the methyl group. This is a free-radical halogenation reaction. The methyl group on the pyridazine ring is analogous to a benzylic position, making it susceptible to radical bromination. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) , typically used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation numberanalytics.comwikipedia.org. The reaction is generally performed in a non-polar solvent like carbon tetrachloride (CCl₄) wikipedia.org.

The mechanism, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain process wikipedia.orgyoutube.com:

Initiation : The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation : The bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-6-chloropyridazine to form a stabilized pyridazinyl-methyl radical and HBr. This radical then reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain.

Termination : The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous because it provides a low, constant concentration of bromine radicals, which favors the desired substitution reaction over competing reactions youtube.com.

An alternative, though less direct, precursor could be 3-(hydroxymethyl)-6-chloropyridazine . This intermediate can be synthesized by the reduction of a corresponding carboxylic acid or ester, such as methyl 6-chloropyridazine-3-carboxylate, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) youtube.com. The resulting alcohol could then be converted to the bromomethyl derivative using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Table 2: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| Ethyl levulinate | CH₃COCH₂CH₂COOCH₂CH₃ | Initial starting material |

| 6-Methyl-3(2H)-pyridazinone | Intermediate formed by cyclization | |

| 3-Methyl-6-chloropyridazine | Direct precursor to the final product | |

| 3-(Hydroxymethyl)-6-chloropyridazine | Alternative precursor | |

| N-Bromosuccinimide (NBS) | Reagent for side-chain bromination |

Purification and Characterization Methodologies for Synthetic Products in Pyridazine Chemistry

The isolation and verification of pyridazine derivatives, including this compound and its precursors, rely on standard laboratory techniques for purification and characterization.

Purification: Crude synthetic products are typically purified using one or more of the following methods:

Recrystallization : This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Solvents like ethanol, methanol, benzene (B151609), or hexane-ethyl acetate (B1210297) mixtures are often used youtube.comscbt.com.

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. The mixture is loaded onto a column of silica gel and eluted with a suitable solvent system (e.g., hexane/ethyl acetate), separating the components based on their polarity science.gov.

Extraction : Liquid-liquid extraction is used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble or acid/base-soluble impurities. Solvents like dichloromethane (B109758) or ethyl acetate are common researchgate.net.

Distillation : For liquid products or precursors, distillation (often under reduced pressure to prevent decomposition at high temperatures) can be an effective purification method organic-chemistry.org.

Characterization: Once purified, the identity and purity of the synthesized compounds are confirmed using a range of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure sigmaaldrich.com.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in a molecule, such as C=N, C-Cl, and C-H bonds, by observing their characteristic absorption frequencies researchgate.net.

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for halogenated compounds like this compound, due to the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) scbt.comsigmaaldrich.com.

Melting Point Analysis : The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity researchgate.net.

Elemental Analysis : This method determines the percentage composition of elements (C, H, N, etc.) in a compound, which can be compared to the calculated theoretical values to confirm the empirical formula.

Reactivity and Mechanistic Studies of 3 Bromomethyl 6 Chloropyridazine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group at the C-3 position of the pyridazine (B1198779) ring is highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state. In this case, the electron-withdrawing pyridazine ring enhances the electrophilicity of the methylene (B1212753) carbon, facilitating substitution reactions, which typically proceed via an SN2 mechanism.

Kinetics and Thermodynamics of Substitution Reactions on Halomethyl Pyridazines

Nucleophilic substitution reactions at the halomethyl group are generally bimolecular (SN2), meaning the rate of reaction is dependent on the concentration of both the substrate and the attacking nucleophile. dalalinstitute.com While specific kinetic data for 3-(bromomethyl)-6-chloropyridazine is not extensively documented, studies on analogous systems, such as the reactions of palladium(II) complexes with sulfur donor nucleophiles, show that activation parameters can reveal the underlying mechanism. nih.gov An associative mechanism, characteristic of SN2 reactions, is typically suggested by the observed activation parameters. nih.gov

| Nucleophile | Relative Rate Constant (k_rel) | Activation Energy (ΔG‡) (kJ/mol) | Reaction Type |

|---|---|---|---|

| I⁻ | ~250 | Low | SN2 |

| CN⁻ | ~125 | Low-Medium | SN2 |

| OH⁻ | ~100 | Medium | SN2 |

| NH₃ | ~1 | High | SN2 |

This table presents illustrative data based on established principles of SN2 reactivity and is not derived from direct experimental measurement on this compound.

Influence of Nucleophile Structure on Reaction Pathways

The structure and properties of the nucleophile play a critical role in determining the rate and outcome of substitution at the bromomethyl group. libretexts.org Key factors include the nucleophile's charge, basicity, steric bulk, and the solvent used. dalalinstitute.comlibretexts.org

Charge and Basicity : Anionic nucleophiles (e.g., hydroxide, cyanide) are significantly more reactive than their neutral conjugate acids (e.g., water, hydrogen cyanide) due to higher electron density. dalalinstitute.comlibretexts.org When comparing nucleophiles with the same attacking atom, nucleophilicity often correlates with basicity.

Polarizability and Solvent : In polar protic solvents, large, polarizable nucleophiles like iodide (I⁻) are more effective than smaller, less polarizable ones like fluoride (B91410) (F⁻). This is because smaller ions are more heavily solvated, which hinders their ability to attack the electrophilic carbon. libretexts.org In polar aprotic solvents, this trend is reversed, and fluoride becomes a stronger nucleophile. libretexts.org

Steric Hindrance : Bulky nucleophiles, such as tert-butoxide, react more slowly than smaller nucleophiles like methoxide, due to steric hindrance that impedes their approach to the electrophilic carbon center. libretexts.org

Mechanistic Pathways of Vicarious Nucleophilic Substitution (VNS) on Pyridazines

Vicarious Nucleophilic Substitution (VNS) is a distinct type of reaction that allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgwikipedia.org This reaction does not occur at the bromomethyl side chain but rather on the pyridazine ring itself. The mechanism involves a carbanion that contains a leaving group at the nucleophilic carbon. organic-chemistry.orgnih.gov

The key steps of the VNS mechanism as it would apply to a pyridazine ring are:

Nucleophilic Addition : A carbanion, stabilized by an electron-withdrawing group (EWG) and bearing a leaving group (X), attacks an electrophilic carbon on the pyridazine ring, forming a negatively charged σ-adduct (a Meisenheimer-type complex). organic-chemistry.orgnih.gov

Base-Induced Elimination : A strong base removes a proton from the carbon adjacent to the newly attached group, leading to the elimination of HX (e.g., HCl). nih.govacs.org

Protonation : Acidic workup protonates the resulting anion to yield the final, substituted aromatic product. organic-chemistry.org

VNS reactions provide a powerful method for C-C bond formation on electron-poor heteroaromatics like pyridazine. wikipedia.org The reaction is generally faster than the substitution of a halogen atom (SNAr) in a competing position. organic-chemistry.org

Reactions Involving the Halogen on the Pyridazine Ring (Chlorine)

The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the diazine ring system. dur.ac.uk Conversely, the ring is highly deactivated towards electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridazine Rings

Nucleophilic Aromatic Substitution (SNAr) : The pyridazine ring is considered π-deficient, meaning the electron density in the aromatic system is significantly lowered by the two electronegative nitrogen atoms. dur.ac.ukresearchgate.net This makes the ring carbons electrophilic and prone to attack by nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.govnumberanalytics.com First, the nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. dur.ac.uknumberanalytics.com The negative charge in this intermediate is effectively delocalized, particularly onto the ring nitrogen atoms, which stabilizes it. dur.ac.uk In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. youtube.com The presence of a good leaving group like chlorine at an activated position (C-6) makes SNAr a highly favorable process for this compound. numberanalytics.comacs.org

Electrophilic Aromatic Substitution (SEAr) : The pyridazine ring is highly resistant to electrophilic aromatic substitution. researchgate.netyoutube.com The ring nitrogens exert a strong electron-withdrawing inductive effect, deactivating the entire ring towards attack by electrophiles. researchgate.netquora.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the basic nitrogen atoms become protonated. quora.com This places a positive charge on the ring, further increasing the activation energy for attack by a positively charged electrophile and making substitution nearly impossible under normal conditions. youtube.comquora.com

Regioselectivity in Pyridazine Ring-Based Reactions

The positions of the nitrogen atoms dictate the regioselectivity of substitution reactions on the pyridazine ring.

Nucleophilic Substitution : Nucleophilic attack is strongly favored at the positions α (ortho) and γ (para) to the ring nitrogen atoms. dur.ac.uknumberanalytics.com In pyridazine, the C-3 and C-6 positions are α to a nitrogen atom, while the C-4 and C-5 positions are β. The stabilization of the Meisenheimer intermediate is most effective when the negative charge can be delocalized onto an electronegative nitrogen atom, which occurs with attack at the α and γ positions. dur.ac.uk In this compound, both C-3 and C-6 are activated. Since C-6 possesses a good leaving group (Cl), it is the primary site for SNAr reactions.

Electrophilic Substitution : Due to the severe deactivation of the ring, predicting regioselectivity for electrophilic attack is largely a theoretical exercise. The deactivating effect of the nitrogens is strongest at the α-positions (C-3, C-6). quora.com Therefore, if a reaction were forced to occur, it would preferentially take place at the C-4 or C-5 positions, which are comparatively less electron-deficient. stackexchange.com The stability of the cationic Wheland intermediate determines the outcome; attack at C-4 or C-5 avoids placing the positive charge directly adjacent to the already electron-deficient nitrogen atoms. stackexchange.com

| Reaction Type | Most Reactive Positions | Least Reactive Positions | Controlling Factors |

|---|---|---|---|

| Nucleophilic (SNAr) | C-6, C-3 | C-4, C-5 | Stability of anionic Meisenheimer intermediate (charge on N) |

| Electrophilic (SEAr) | C-4, C-5 (theoretically) | C-3, C-6 | Stability of cationic Wheland intermediate; avoidance of positive charge on/near N |

Cross-Coupling Reactions and Organometallic Chemistry

The electron-deficient nature of the pyridazine ring, amplified by the presence of two nitrogen atoms and a chlorine substituent, makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors.

Suzuki, Heck, and Negishi Coupling Reactions for Pyridazine Functionalization

The halogenated positions on the pyridazine core are ripe for functionalization via palladium-catalyzed cross-coupling reactions. nih.gov Among the most powerful of these are the Suzuki-Miyaura, Heck, and Negishi reactions.

The Suzuki-Miyaura coupling is one of the most efficient methods for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide. libretexts.orgyoutube.com For pyridazine derivatives, this reaction is particularly advantageous due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions. nih.govnih.gov Studies have demonstrated the synthesis of various π-conjugated molecules by coupling substituted bromopyridazines with different (hetero)aryl-boronic acids. nih.govmdpi.com For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with several arylboronic acids in the presence of a palladium catalyst and a base to yield novel thienylpyridazines. nih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridazine-halide bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new C-C bond at the less substituted carbon of the alkene. While specific examples involving this compound are not extensively detailed in the reviewed literature, the principles of the Heck reaction are broadly applicable to halogenated pyridazines for the introduction of alkenyl substituents.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. libretexts.org This reaction is known for its high reactivity and functional group tolerance. The C-Cl bond on the pyridazine ring can serve as the electrophilic site for coupling with various organozinc compounds, providing a pathway to introduce alkyl, aryl, or vinyl groups.

Palladium-Catalyzed Transformations in Pyridazine Synthesis

Palladium catalysis is central to the functionalization of the pyridazine core. The electron-deficient character of the pyridazine ring facilitates the initial, often rate-limiting, oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond. nih.gov This versatility has been exploited in the synthesis of numerous pyridazine derivatives.

In a typical Suzuki-Miyaura reaction for synthesizing push-pull thienylpyridazine derivatives, 3-bromo-6-(thiophen-2-yl)pyridazine is used as the substrate. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate. nih.gov The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and scope.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of a bromopyridazine derivative.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic Boronic Acids | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ (aq) | DME / Ethanol | 80 °C | 14-28% | nih.gov |

| 3-Bromo-pyridazines | Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | Not specified | acs.org |

| Halogenated Pyridazines | Arylboronic Acids | Pd(II)-salan complexes | Not specified | Water | Not specified | Not specified | nih.gov |

Radical Reactions Involving the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) at the 3-position of the pyridazine ring is a reactive handle, distinct from the halogen on the aromatic core. It is particularly susceptible to radical reactions due to the stability of the resulting pyridazinyl-methyl radical, which is analogous to a benzylic radical.

One important class of such reactions is the Atom Transfer Radical Addition (ATRA) . In a typical ATRA process, a radical is generated from a precursor (like an alkyl halide) by a catalyst or initiator. This radical then adds to an alkene, creating a new C-C bond and a new radical, which then abstracts a halogen atom from the starting halide to propagate the radical chain and form the final product. nih.gov

While direct ATRA studies on this compound are limited, the mechanism can be applied. The C-Br bond in the bromomethyl group can be homolytically cleaved using a photocatalyst or a transition metal complex to generate a 3-(6-chloropyridazinyl)methyl radical. nih.govchemrxiv.org This radical can then engage in various transformations, such as addition to alkenes or other radical acceptors, providing a powerful method for C-C bond formation at the methyl position. The process is often initiated under mild conditions, for example, using copper catalysis or visible-light photoredox catalysis. nih.govrsc.org The general mechanism involves initiation to form the radical, propagation via addition and halogen atom transfer, and termination steps.

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly quantum mechanical calculations, are invaluable tools for understanding the reactivity and reaction mechanisms of halogenated pyridazines.

Quantum Mechanical Calculations for Reactivity Prediction in Halogenated Pyridazines

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govmdpi.com For pyridazine derivatives, DFT calculations provide insights into their conformation, electronic structure, and electron distribution. researchgate.netuomphysics.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. uomphysics.net

Studies on substituted pyridazines have used DFT to optimize molecular geometries and calculate frontier molecular orbitals. mdpi.comresearchgate.net These calculations help rationalize the observed reactivity, for instance, by showing how electron-withdrawing or -donating groups attached to the pyridazine ring affect its electronic properties and susceptibility to nucleophilic or electrophilic attack. For example, in push-pull systems synthesized via Suzuki coupling, DFT has been used to understand the electronic structure and predict nonlinear optical properties. nih.govmdpi.com

Transition State Analysis and Reaction Coordinate Studies

To gain a deeper understanding of reaction mechanisms, computational chemists analyze the entire reaction pathway, including transition states—the highest energy points along the reaction coordinate. DFT calculations are employed to locate and characterize the structures and energies of these transition states. rsc.org

For reactions involving pyridazine synthesis, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, computational analysis has been used to elucidate the reaction pathway. rsc.org By calculating the activation energies for different possible routes, researchers can predict which isomeric product will be favored. For example, in the reaction of a tetrazine with an alkynyl sulfide (B99878) to form a pyridazine, DFT calculations of the transition state structures revealed that n–π* interactions were responsible for the observed regioselectivity. rsc.org This type of analysis provides a molecular-level picture of how and why a reaction proceeds in a certain way, which is critical for optimizing reaction conditions and designing new synthetic routes.

Derivatization and Synthetic Applications of 3 Bromomethyl 6 Chloropyridazine

Development of Pyridazine-Based Chemical Libraries

The unique structural features of 3-(bromomethyl)-6-chloropyridazine make it an excellent scaffold for the development of pyridazine-based chemical libraries. Chemical libraries are large collections of diverse compounds used in high-throughput screening to identify new drug leads and biological probes. nih.gov The ability to systematically modify both the bromomethyl and chloro substituents allows for the generation of a vast array of derivatives from a single starting material.

The development of these libraries often involves parallel synthesis techniques where the pyridazine (B1198779) core is reacted with a variety of nucleophiles. For instance, the chlorine atom at the 6-position can be displaced by a range of amines, alcohols, and thiols, while the bromomethyl group can react with another set of nucleophiles to introduce further diversity. This dual reactivity enables the creation of libraries with significant structural and functional group diversity, which is crucial for exploring chemical space and increasing the probability of finding compounds with desired biological activities. nih.govliberty.edu The construction of such libraries is instrumental in the discovery of novel therapeutic agents and in the field of chemical biology for probing complex biological processes.

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound is harnessed for the synthesis of more complex heterocyclic systems, including fused pyridazine derivatives and polyfunctionalized pyridazine scaffolds.

Annulation Reactions to Form Fused Pyridazine Derivatives

Annulation, or ring-forming, reactions involving this compound lead to the creation of fused bicyclic and polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to higher binding affinities and selectivities for biological targets.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amino and a hydroxyl or thiol group can lead to the formation of a new ring fused to the pyridazine core. The initial reaction may occur at the bromomethyl group, followed by an intramolecular cyclization involving the chlorine at the 6-position. This approach has been successfully employed to synthesize a variety of fused pyridazine heterocycles, such as imidazo[1,2-b]pyridazines and pyrazolo[3,4-b]pyridazines. google.comnih.gov The synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, for instance, can be achieved by reacting 3-amino-6-chloropyridazine (B20888) with bromoacetonitrile. google.com

Construction of Polyfunctionalized Pyridazine Scaffolds

Beyond fused systems, this compound is a key starting material for constructing polyfunctionalized pyridazine scaffolds. These are pyridazine rings bearing multiple, varied substituents, which allows for the fine-tuning of their physicochemical and biological properties. nih.gov The stepwise and selective functionalization of the two reactive sites is crucial in this process.

For example, the chlorine atom can be substituted first through nucleophilic aromatic substitution, followed by modification of the bromomethyl group. Alternatively, the bromomethyl group can undergo reaction first, for instance, with a phosphine (B1218219) to form a Wittig reagent, which can then be used to introduce a carbon-carbon double bond. The remaining chloro group can then be subjected to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents. This sequential and regioselective approach allows for the controlled and systematic construction of highly decorated pyridazine molecules with diverse functionalities.

Role as a Key Intermediate in Medicinal Chemistry Synthesis

The pyridazine nucleus is a recognized pharmacophore present in numerous biologically active compounds, and this compound serves as a crucial intermediate in the synthesis of many potential therapeutic agents. organic-chemistry.orgresearchgate.netrsc.orgbeilstein-journals.org Its utility stems from the ability to introduce a variety of functional groups that can interact with biological targets.

Derivatives of this compound have been explored for a wide range of therapeutic applications. For instance, by reacting it with different amines, a series of 3-amino-6-chloropyridazine derivatives can be synthesized, which have shown potential as anticancer agents. nih.govmedchemexpress.com The pyridazine core has been identified as a scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov Furthermore, modifications of this intermediate have led to compounds with analgesic, anti-inflammatory, and other pharmacological activities. nih.gov The versatility of this starting material allows medicinal chemists to systematically explore the structure-activity relationships of pyridazine derivatives, optimizing their potency, selectivity, and pharmacokinetic properties.

Application in Agrochemical Synthesis

Similar to its role in medicinal chemistry, this compound and its derivatives are important in the field of agrochemicals. researchgate.netdntb.gov.ua The pyridazine heterocycle is found in a number of commercial and experimental herbicides, insecticides, and fungicides.

The synthesis of these agrochemicals often involves the reaction of this compound with various nucleophiles to create a library of compounds that are then screened for their biological activity against pests and weeds. For example, a series of 3-arylalkylamino-6-chloropyridazines, synthesized from the condensation of 3,6-dichloropyridazine (B152260) with arylalkylamines, have shown herbicidal activity. researchgate.net The ability to easily modify the substituents on the pyridazine ring allows for the optimization of factors such as potency, spectrum of activity, and environmental persistence.

Utilization in Materials Science Research

The application of this compound extends beyond the life sciences into the realm of materials science. uzh.ch The pyridazine moiety, with its nitrogen atoms, can act as a ligand for metal ions, making its derivatives suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, the introduction of pyridazine units into organic materials can influence their electronic and photophysical properties. Pyridazine-containing polymers and small molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. liberty.edu The reactive handles on this compound provide a means to incorporate this heterocycle into larger conjugated systems or to attach it to polymer backbones, thereby tuning the material's properties for specific applications.

Biological and Pharmacological Relevance of 3 Bromomethyl 6 Chloropyridazine and Its Derivatives

Broad Spectrum of Bioactive Pyridazine (B1198779) Derivatives

Pyridazine derivatives have demonstrated a wide array of pharmacological effects, establishing them as a versatile class of bioactive molecules. sarpublication.comslideshare.net Their applications span numerous therapeutic areas, underscoring the significance of the pyridazine core in the development of novel therapeutic agents. sarpublication.com The structural diversity achievable through substitution on the pyridazine ring allows for the fine-tuning of biological activity, leading to compounds with potent and selective effects. researchgate.netsarpublication.com

The reported biological activities of pyridazine derivatives are extensive and include:

Anticancer and Antitumor: A significant area of research has focused on the development of pyridazine derivatives as anticancer agents, with many compounds showing promising activity against various cancer cell lines. nih.govresearchgate.netcapes.gov.brscholarsresearchlibrary.com

Antimicrobial and Antibacterial: Pyridazine derivatives have been shown to possess significant antibacterial and antifungal properties. nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov

Anti-inflammatory and Analgesic: Numerous studies have highlighted the potent anti-inflammatory and analgesic effects of pyridazine and pyridazinone derivatives. sarpublication.comnih.govnih.govnih.govnih.govgazi.edu.tr

Central Nervous System (CNS) Applications: The pyridazine scaffold has been explored for its potential in treating CNS disorders, with derivatives showing effects on neuronal plasticity and as potential imaging agents for neurodegenerative diseases. nih.govnih.govnih.govjocpr.com

Other Activities: Beyond these major areas, pyridazine derivatives have also been investigated for their antihypertensive, cardiotonic, antiviral, and antidiabetic properties. sarpublication.comscholarsresearchlibrary.comresearchgate.netresearchgate.net

Anti-Cancer and Anti-Tumor Activities

The pyridazine nucleus is a key component in a multitude of compounds with demonstrated anti-cancer and anti-tumor properties. nih.govresearchgate.netcapes.gov.brscholarsresearchlibrary.com The versatility of the pyridazine scaffold allows for its incorporation into various molecular frameworks, leading to the discovery of potent and selective anticancer agents. nih.govthieme-connect.com Several pyridazine-containing drugs, such as Ensartinib, Ponatinib, and Telaglenastat, are already used in clinical practice for treating different types of cancer, highlighting the therapeutic potential of this heterocyclic system. acs.org

Proposed Mechanisms of Action at Specific Biological Targets

The anticancer activity of pyridazine derivatives is often attributed to their ability to interact with specific biological targets crucial for cancer cell proliferation and survival. One of the primary mechanisms involves the inhibition of various protein kinases.

Kinase Inhibition: Pyridazine derivatives have been designed as potent inhibitors of several kinases implicated in cancer progression. nih.govthieme-connect.com A notable target is the Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2, which plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. jst.go.jp By inhibiting VEGFR-2, these compounds can suppress tumor growth. jst.go.jpresearchgate.net Molecular docking studies have shown that pyridazine derivatives can effectively bind to the ATP binding site of VEGFR kinase, disrupting its function. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: Another important target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. tandfonline.com Inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. tandfonline.com Certain 3,6-disubstituted pyridazines have shown potent inhibitory activity against CDK2. tandfonline.com

JNK Pathway Inhibition: The c-Jun N-terminal kinase (JNK) pathway is another signaling route involved in cancer cell proliferation. acs.org Some novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, leading to anticancer effects. acs.org

Other Targets: Pyridazine derivatives have also been investigated as inhibitors of other targets, including proto-oncogene proteins like c-Met. nih.gov

In Vitro and In Vivo Efficacy Studies of Pyridazine Derivatives

The anticancer potential of pyridazine derivatives has been extensively evaluated in both laboratory (in vitro) and animal (in vivo) studies.

In Vitro Studies:

Numerous pyridazine derivatives have been screened against various human cancer cell lines, demonstrating significant cytotoxic activity. scholarsresearchlibrary.comjst.go.jptandfonline.comnih.gov For instance, certain pyridazine compounds have shown potent activity against colon cancer (HCT-116) and breast cancer (MCF-7, T-47D, MDA-MB-231) cell lines. jst.go.jptandfonline.com

One study reported that a methyltetrahydropyran-bearing pyridazine derivative exhibited submicromolar growth inhibitory potency against both T-47D and MDA-MB-231 breast cancer cell lines. tandfonline.com

Another study found that a series of 1-methoxyphenylpyridazine-6-ones displayed significant cytotoxicity against human KB and HeLa cell lines, with the presence of a halogen at the C-5 position playing a crucial role in their activity. nih.gov

In Vivo Studies:

The in vivo anticancer efficacy of promising pyridazine derivatives has been demonstrated in animal models. For example, the antitumor activity of certain pyridazine compounds has been tested against Ehrlich's ascites carcinoma (EAC) solid tumors in mice, showing a reduction in tumor volume. acs.orgjst.go.jp

One study investigating a novel 3,6-disubstituted pyridazine derivative reported a reduction in mean tumor volume and induction of necrosis in an Ehrlich ascites carcinoma solid tumor model without signs of toxicity. acs.org

| Compound Class | Cancer Cell Line | In Vitro Activity (IC50/GI50) | In Vivo Model | In Vivo Efficacy | Reference |

| 3,6-disubstituted pyridazines | T-47D (Breast) | 0.43 ± 0.01 µM (for compound 11m) | - | - | tandfonline.com |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM (for compound 11m) | - | - | tandfonline.com |

| Pyridazine derivatives | HCT-116 (Colon) | IC50 lower than imatinib (B729) (for compound 5b) | Ehrlich's ascites carcinoma | Suppression of tumor growth | jst.go.jp |

| 3,6-disubstituted pyridazines | NCI-60 panel | GI50 of 17.8 µM on HOP-92 (NSCLC) | Ehrlich ascites carcinoma | Reduction in mean tumor volume | acs.org |

| 1-methoxyphenylpyridazine-6-ones | KB and HeLa | ED50 between 0.025 and 1.1 µg/ml | - | - | nih.gov |

Anti-Microbial and Anti-Bacterial Activities

The pyridazine scaffold is a valuable framework for the development of new antimicrobial and antibacterial agents. researchgate.netnih.govmdpi.comresearchgate.netnih.gov The growing problem of antibiotic resistance has spurred the search for novel compounds with different modes of action, and pyridazine derivatives have emerged as promising candidates. mdpi.com

Studies have shown that pyridazine derivatives exhibit activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.comnih.gov For example, certain derivatives have demonstrated effectiveness against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The nature of the substituents on the pyridazine ring has been found to be crucial for both the potency and the spectrum of antimicrobial activity. nih.gov For instance, in one study of pyrrolopyridazine derivatives, saturated compounds showed stronger activity against Pseudomonas aeruginosa and Candida albicans, while partially saturated derivatives were more active against Staphylococcus aureus and Bacillus subtilis. nih.gov

Some newly synthesized pyridazinone derivatives have shown significant antibacterial activity against methicillin-resistant S. aureus (MRSA), E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com In particular, chloro derivatives exhibited high antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. researchgate.net

Anti-Inflammatory and Analgesic Properties

Pyridazine and its derivatives, particularly pyridazinones, have been extensively investigated for their anti-inflammatory and analgesic properties. sarpublication.comnih.govnih.govnih.govnih.govgazi.edu.tr These compounds have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs), with some exhibiting potent activity and a favorable safety profile, such as being non-ulcerogenic. nih.govnih.gov

The mechanism of anti-inflammatory action for many pyridazine derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the integrity of the stomach lining, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects. nih.govnih.gov

In vivo studies using models such as the carrageenan-induced paw edema test in rats have confirmed the anti-inflammatory activity of several pyridazine derivatives. nih.govnih.gov Some compounds have demonstrated anti-inflammatory effects comparable or even superior to the standard drug indomethacin. nih.govnih.gov Similarly, in analgesic tests like the phenylbenzoquinone-induced writhing test in mice, certain pyridazinone derivatives have shown significant pain-relieving effects, with some being more potent than acetylsalicylic acid (ASA). nih.gov

For instance, a series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated, with one compound, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone, showing anti-inflammatory activity similar to indomethacin. nih.gov Another study reported that methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate was more active as an analgesic than aspirin. nih.gov

Applications in Central Nervous System (CNS) Research

The versatility of the pyridazine scaffold extends to the field of neuroscience, where its derivatives are being explored for their potential to modulate CNS function and as tools for studying neurological disorders. nih.govnih.govnih.govjocpr.com

One area of investigation is the ability of pyridazine derivatives to enhance synaptic plasticity. nih.govnih.gov Studies have shown that certain pyridazine analogs can increase the expression of synaptic proteins and enhance hippocampal long-term potentiation, a cellular mechanism underlying learning and memory. nih.govnih.gov This effect is thought to be mediated, at least in part, by the activation of local protein synthesis in astrocytic processes, which are crucial components of the tripartite synapse. nih.govnih.gov These findings suggest that such compounds could have therapeutic potential for conditions associated with impaired synaptic function.

Furthermore, pyridazine derivatives have been developed as potential imaging agents for detecting pathological hallmarks of neurodegenerative diseases like Alzheimer's disease. nih.gov Specifically, imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a key feature of Alzheimer's disease. nih.gov One such derivative, 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity for Aβ aggregates in vitro, suggesting its potential for development as a positron emission tomography (PET) radiotracer for imaging amyloid plaques in the brain. nih.gov

Additionally, some pyridazine derivatives have been evaluated for their anticonvulsant activity, with certain compounds showing significant protection in animal models of seizures. jocpr.com

GABAA Receptor Modulation by Pyridazine Derivatives

Pyridazine derivatives have been identified as significant modulators of the γ-aminobutyric acid type A (GABAA) receptor, which is the primary mediator of fast synaptic inhibition in the central nervous system (CNS). nih.govnih.gov These receptors are ligand-gated ion channels and are major targets for a variety of clinically important drugs, including anxiolytics, sedatives, and anticonvulsants. nih.gov The interaction of pyridazine derivatives with GABAA receptors can lead to either antagonistic or modulatory effects, depending on their specific chemical structures.

Certain arylaminopyridazine derivatives of GABA have been shown to act as selective antagonists at the GABAA receptor site. nih.gov For instance, the pyridazinyl-GABA derivative SR 95103 was identified as a selective antagonist. nih.gov Further studies on related compounds, such as SR 95531 and SR 42641, which are derivatives with substitutions on the phenyl ring, demonstrated that they are potent and competitive GABAA antagonists. nih.govnih.gov These compounds competitively displace [3H]GABA from rat brain membranes and antagonize the GABA-induced enhancement of [3H]diazepam binding. nih.gov Such findings underscore the potential of the pyridazine scaffold in developing specific probes and therapeutic agents targeting the GABAA receptor system. Other pyridazine derivatives have been developed as selective ligands for specific GABAA receptor subunits (e.g., α2, α3, α5), highlighting their potential in treating anxiety, convulsions, and cognitive disorders. google.com

Herbicidal Activity and Agricultural Applications

The pyridazine structural motif is a key component in a variety of compounds exhibiting potent herbicidal activity, making it highly relevant for agricultural applications. researchgate.net Research has demonstrated that pyridazine derivatives can act as effective pre-emergence and, in some cases, post-emergence herbicides against a range of weeds. tandfonline.comoup.comoup.com

For example, a series of 3-phenoxypyridazines have shown powerful pre-emergence effects on common weeds like barnyardgrass and spikerush, while exhibiting no harmful effects on rice plants, suggesting their utility as selective herbicides for paddy fields. oup.comoup.comtandfonline.com Similarly, certain 3-chloro-6-phenoxypyridazines displayed significant pre-emergence herbicidal effectiveness on radish and millet. tandfonline.com The development of 4-(3-Trifluoromethylphenyl)pyridazine derivatives has led to a new class of compounds with bleaching and herbicidal activities, with some exhibiting excellent efficacy at very low application rates. nih.gov The versatility of the pyridazine ring allows for the synthesis of a wide array of derivatives with diverse herbicidal profiles, targeting various weed species and metabolic pathways. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

Impact of Substitution Patterns on Biological Efficacy

The substitution pattern on the pyridazine ring and its appended functional groups plays a pivotal role in determining the biological efficacy of these compounds.

In the context of herbicidal activity , studies have revealed that for 4-(3-trifluoromethylphenyl)pyridazine derivatives, a substituted phenoxy group at the 3-position of the pyridazine ring is crucial for high herbicidal activity. nih.gov Furthermore, the presence of an electron-withdrawing group at the para-position of the benzene (B151609) ring was found to be essential. nih.gov For 3-phenoxypyridazines, substitutions on the benzene ring also significantly influence their herbicidal power. oup.comoup.com For instance, 3-(2-methylphenoxy)- and 3-(2-ethylphenoxy)-pyridazines showed potent effects. oup.comoup.comtandfonline.com

Regarding GABAA receptor modulation , SAR studies on arylaminopyridazine GABA derivatives indicated that suppressing the methyl group at the 4-position of the pyridazine ring and substituting the phenyl ring at the para position with a chlorine or a methoxy (B1213986) group resulted in compounds with the highest affinity for the GABA receptor site. nih.govcapes.gov.br

The following table summarizes the impact of substitution patterns on the herbicidal activity of some pyridazine derivatives.

| Base Structure | Substitution Position | Substituent | Observed Effect on Herbicidal Activity | Reference |

| 3-Chloro-6-phenoxypyridazine | Phenyl Ring | 2-phenyl, 2,6-dichloro, 3-methoxy, 4-methoxy | Conspicuous pre-emergence effectiveness | tandfonline.com |

| 4-(3-Trifluoromethylphenyl)-6-methylpyridazine | 3-position of Pyridazine | Substituted phenoxy group | Essential for high activity | nih.gov |

| 4-(3-Trifluoromethylphenyl)-6-methyl-3-phenoxypyridazine | para-position of Benzene Ring | Electron-withdrawing group | Essential for high activity | nih.gov |

| 3-Phenoxypyridazine | Phenyl Ring | 2-methyl, 2-ethyl | Powerful effects on barnyardgrass and spikerush | oup.comoup.comtandfonline.com |

Ligand-Target Interactions and Binding Affinity

The interaction between pyridazine derivatives and their biological targets is governed by specific molecular interactions that determine their binding affinity and functional effects.

For GABAA receptor modulators, derivatives like SR 95531 and SR 42641 have been shown to displace [3H]GABA with high affinity. nih.gov Scatchard and Lineweaver-Burk analyses revealed that these compounds act as competitive antagonists at the high-affinity GABAA receptor site, but non-competitively at the low-affinity site. nih.gov This suggests a complex interaction mechanism. The high affinity and specific competitive nature at the high-affinity site make these compounds valuable tools for studying the GABAergic system. nih.govnih.gov The binding affinity of these derivatives is a direct consequence of their chemical structure, which allows for precise interactions with the amino acid residues within the GABA binding pocket on the receptor.

The table below details the binding affinities of select pyridazine derivatives for the GABAA receptor.

| Compound | Apparent Ki (μM) | Interaction with GABAA Receptor | Reference |

| SR 95531 | 0.15 | Competitive antagonist at high-affinity site, non-competitive at low-affinity site | nih.gov |

| SR 42641 | 0.28 | Competitive antagonist at high-affinity site, non-competitive at low-affinity site | nih.gov |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For pyridazine (B1198779) derivatives, this involves a shift towards greener approaches and innovative techniques that promise higher yields and reduced environmental impact.

Green Chemistry Approaches in Pyridazine Synthesis

Traditional methods for synthesizing pyridazine derivatives often rely on harsh reagents and organic solvents, posing environmental and health risks. rasayanjournal.co.in Green chemistry principles are now guiding the development of more sustainable alternatives. These approaches include the use of water as a solvent, microwave-assisted synthesis, and the utilization of catalysts to enhance reaction efficiency and minimize waste. rasayanjournal.co.inekb.eg For instance, one-pot synthesis methodologies are being explored to reduce the number of reaction steps, thereby saving time, energy, and resources. tandfonline.comresearchgate.net The inverse electron demand Diels-Alder (iEDDA) reaction is one such efficient, one-step method that produces high-purity pyridazine-based compounds without requiring extensive purification. researchgate.net Metal-free protocols are also gaining traction as they offer a cost-effective and sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force, presents a solvent-free or low-solvent approach to chemical synthesis. This technique is particularly promising for the synthesis of pyridazine derivatives, as it can lead to shorter reaction times, higher yields, and access to novel chemical structures that may not be achievable through conventional solution-phase chemistry. Grinding and microwave heating are green chemistry tools that have been successfully employed in the synthesis of pyridazinone derivatives. ekb.eg

High-Throughput Screening and Combinatorial Chemistry for Pyridazine Derivative Discovery

The discovery of new drug candidates and materials with desired properties can be accelerated through high-throughput screening (HTS) and combinatorial chemistry. wikipedia.org These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Combinatorial chemistry enables the creation of vast libraries of pyridazine derivatives by systematically combining different building blocks. wikipedia.orgnih.gov This approach, often coupled with solid-phase synthesis, simplifies the purification process and allows for the generation of a high diversity of molecules. nih.govimperial.ac.uk HTS can then be employed to rapidly screen these libraries for biological activity or other desired properties. nih.gov This combination of techniques has proven to be a powerful engine for identifying lead compounds in drug discovery. nih.govimperial.ac.uk

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Biology Research

A deep understanding of the structure-activity relationships of pyridazine derivatives is crucial for rational drug design. Advanced spectroscopic and structural characterization techniques are indispensable tools in this endeavor.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely used to confirm the structures of newly synthesized pyridazine derivatives. mdpi.comnih.govjocpr.comjocpr.com Single-crystal X-ray diffraction provides precise three-dimensional structural information, which is invaluable for understanding how these molecules interact with biological targets. nih.govresearchgate.net These experimental techniques, when integrated with computational methods, provide a comprehensive picture of the molecular properties and potential biological activity of pyridazine compounds. researchgate.net

Targeted Drug Design and Development Based on Pyridazine Scaffolds

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netnih.gov This has led to the development of numerous pyridazine-based compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netacs.orgnih.gov

Targeted drug design focuses on creating molecules that specifically interact with a particular biological target, such as an enzyme or a receptor, that is implicated in a disease. The structural versatility of the pyridazine ring allows for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net For instance, pyridazine derivatives are being investigated as inhibitors of key signaling pathways involved in cancer progression. nih.govnih.govacs.org The development of novel pyridazine derivatives and drug delivery systems is also a promising strategy against infectious diseases. georgiasouthern.edu

Computational Modeling in Drug Discovery and Mechanistic Predictions

Computational modeling has become an integral part of the drug discovery and development process. These in silico methods can predict the properties of molecules, guide the design of new compounds, and provide insights into their mechanism of action. acs.orgnih.gov

Molecular docking studies are used to predict the binding mode of pyridazine derivatives to their biological targets, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. acs.orgacs.orgacs.org Molecular dynamics simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein. acs.org Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as potential toxicity, such as cardiotoxicity, which is a critical consideration in drug development. nih.gov

Emerging Applications of Halogenated Pyridazines in Diverse Scientific Fields

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov The introduction of halogen atoms, such as in the case of 3-(Bromomethyl)-6-chloropyridazine, significantly modulates the molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to form halogen bonds. nih.govresearchgate.net This strategic halogenation has unlocked a diverse range of applications, positioning halogenated pyridazines as versatile building blocks in various scientific domains. researchgate.net Their unique electronic and steric attributes make them crucial for developing novel therapeutic agents, advanced agrochemicals, and functional materials. nih.govresearchgate.net

Medicinal Chemistry: Scaffolds for Novel Therapeutics

The halogenated pyridazine core is a cornerstone in the design of innovative therapeutic agents due to its ability to engage in critical interactions with biological targets. nih.gov The presence of halogen atoms can enhance binding affinity, improve metabolic stability, and allow for precise structural modifications, making these compounds highly valuable in drug discovery. nih.govnih.gov

Recent research highlights the role of halogenated pyridazines in developing treatments for a wide array of diseases:

Anticancer Agents: The pyridazine scaffold is extensively utilized in the synthesis of compounds targeting various cancer-related biological processes. nih.gov For instance, derivatives are being investigated as inhibitors of key enzymes like Fms-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia, and bromodomain proteins such as SMARCA2 and SMARCA4, which are implicated in several solid tumors. The molecular hybridization of a chloropyridazine moiety with other pharmacophores has been shown to produce potent anticancer candidates that can induce apoptosis. nih.gov

Antiviral and Antimicrobial Agents: Pyridazine derivatives have demonstrated significant potential as antiviral and antimicrobial agents. nih.govnih.gov They serve as frameworks for compounds that interfere with viral replication and exhibit broad-spectrum activity against various bacterial and fungal species. researchgate.netnih.gov

Kinase and Enzyme Inhibition: The unique structure of halogenated pyridazines makes them effective inhibitors of various enzymes and kinases. They are being explored in the development of therapies for inflammatory diseases and neurological disorders by targeting proteins like hematopoietic prostaglandin (B15479496) D synthase and dCTP pyrophosphatase 1. nih.gov

PROTAC Technology: Halogenated pyridazines are also finding utility in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). In this approach, the pyridazine moiety can be incorporated into the PROTAC design to facilitate the targeted degradation of disease-causing proteins, offering a novel strategy for developing anti-inflammatory and immunomodulatory therapies.

The versatility of the pyridazine core allows it to act as a bioisosteric replacement for other rings, like phenyl or pyrazine, often leading to improved pharmacological profiles. nih.gov

Agrochemicals: Enhancing Crop Protection

In the field of agriculture, the introduction of halogen atoms into pyridazine-based structures is a key strategy for developing modern and effective agrochemicals. nih.govresearchgate.net Halogenation can significantly influence a compound's biological efficacy, metabolic stability, and mode of action, leading to more potent and selective pesticides. nih.gov

Since 2010, approximately 96% of newly launched crop protection products, including herbicides, fungicides, and insecticides, contain halogen atoms. researchgate.net Halogenated pyridazines are integral to this trend, contributing to the development of:

Herbicides: Pyridazine derivatives, such as pyridate, are used as post-emergent herbicides to control weeds that have developed resistance to other chemical classes. researchgate.net

Fungicides: Compounds like the fungicide imibenconazole (B1207236) feature the pyridazine structure and are effective against a wide range of plant pathogens. researchgate.net

Insecticides: The pyridazine motif is present in various insecticidally active compounds, contributing to the control of agricultural pests. researchgate.net

The growing popularity of the pyridazine scaffold in agrochemical research underscores its importance in ensuring food security and agricultural productivity. researchgate.netresearchgate.net

Materials Science and Organic Synthesis

Beyond the life sciences, halogenated pyridazines are valuable intermediates and building blocks in organic synthesis and materials science. researchgate.net The reactive sites introduced by halogenation, such as the bromomethyl group in this compound, allow for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. bldpharm.com

This reactivity is exploited to construct complex molecules and novel materials:

Synthetic Intermediates: These compounds serve as crucial intermediates for synthesizing a variety of pharmaceuticals and other high-value organic molecules. researchgate.net Their ability to participate in diverse reactions makes them versatile tools for chemists.

Optical Materials: Certain pyridazine derivatives are being investigated for their applications as optical materials, highlighting their potential in the development of advanced electronic and photonic devices. researchgate.net

Biomimetic Scaffolds: In the field of chemical biology, pyridazine-based scaffolds are being synthesized to mimic the structure of peptide alpha-helices. nih.gov These nonpeptidic mimetics are designed to target and disrupt protein-protein interactions, a strategy with significant therapeutic potential. nih.gov

The table below summarizes the diverse applications of halogenated pyridazines across these scientific fields.

| Scientific Field | Specific Application Area | Examples of Targeted Molecules/Processes | Key References |

| Medicinal Chemistry | Anticancer Agents | FLT3 Kinase, SMARCA2/4 Bromodomains, PARP-1 | nih.govnih.gov |

| Antiviral/Antimicrobial | Viral Replication Proteins, Various Bacteria & Fungi | researchgate.netnih.gov | |

| Enzyme Inhibition | Prostaglandin D Synthase, dCTP Pyrophosphatase 1 | nih.gov | |

| PROTAC Technology | Targeted Protein Degradation for Anti-inflammatory Therapy | ||

| Agrochemicals | Herbicides | Photosystem II Inhibition (e.g., Pyridate) | researchgate.net |

| Fungicides | 14-α Demethylase Inhibition (e.g., Imibenconazole) | researchgate.net | |

| Insecticides | Control of various homopterous insects | researchgate.net | |

| Materials Science | Organic Synthesis | Versatile intermediates for complex molecule synthesis | researchgate.net |